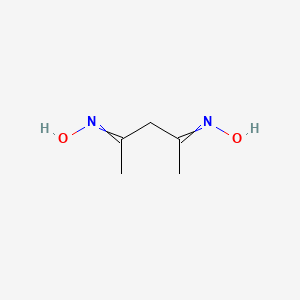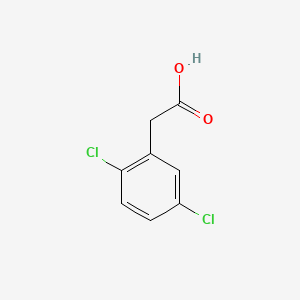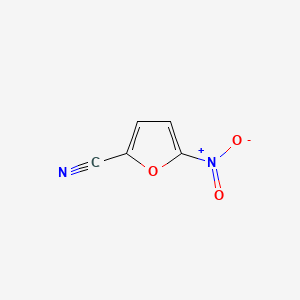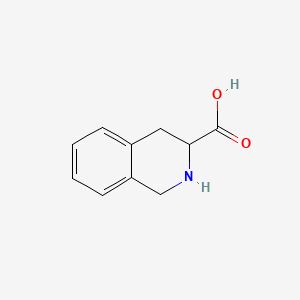
2-(3-(Trifluoromethyl)phenyl)ethanol
Overview
Description
2-(3-(Trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
A study has shown that the ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The study developed a strategy that exhibits an attractive potential for enhancing catalytic efficiency of whole-cell-mediated reduction, providing valuable insight for the development of whole-cell catalysis .
Mechanism of Action
Target of Action
The compound “2-(3-(Trifluoromethyl)phenyl)ethanol” is a type of aromatic alcohol. Aromatic alcohols can interact with a variety of biological targets, including enzymes, receptors, and cellular structures. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
Aromatic alcohols can participate in a variety of chemical reactions. They can act as weak acids, donate hydrogen bonds, and undergo oxidation and reduction reactions. The trifluoromethyl group can influence the reactivity and polarity of the compound .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets and mode of action. Without specific information, it’s difficult to predict the exact pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and molecular size. The trifluoromethyl group could potentially affect these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It could potentially have effects ranging from enzyme inhibition to receptor activation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Biochemical Analysis
Biochemical Properties
2-(3-(Trifluoromethyl)phenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonyl reductase enzymes, which are involved in the reduction of ketones to alcohols . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in recombinant E. coli cells, this compound has been used to produce chiral alcohols, which are important intermediates in the synthesis of neuroprotective compounds . This compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, such as carbonyl reductases, and either inhibit or activate their activity . The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential impacts on cell viability and metabolic processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as neuroprotection and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which facilitate its conversion to other metabolites . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3-(trifluoromethyl)acetophenone using a suitable reducing agent. For instance, the carbonyl reductase enzyme from Leifsonia sp. S749 has been used to convert 3-(trifluoromethyl)acetophenone to this compound with high enantioselectivity . The reaction conditions typically involve the use of a co-substrate such as isopropanol for cofactor regeneration and are carried out at optimized temperatures and pH levels to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes due to their efficiency and cost-effectiveness. For example, the use of whole-cell biocatalysts such as Trichoderma asperellum ZJPH0810 has been reported to achieve high yields of the desired product under optimized conditions . These methods leverage the natural enzymatic activity of microorganisms to catalyze the reduction of 3-(trifluoromethyl)acetophenone, making the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Carbonyl reductase enzymes, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for halogenation, acetic anhydride for esterification
Major Products Formed
Oxidation: 3-(Trifluoromethyl)acetophenone
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- 3-(Trifluoromethyl)phenylmethanol
Uniqueness
2-(3-(Trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. This positioning influences the compound’s reactivity, stability, and interaction with biological targets, making it particularly useful in the synthesis of pharmaceuticals and other high-value chemicals .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKIPCCKZKQMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196530 | |
| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-01-6 | |
| Record name | 3-(Trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 455-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)phenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


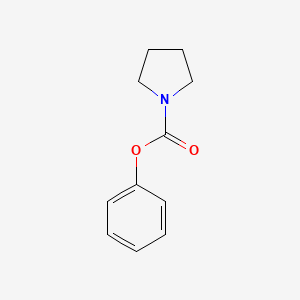

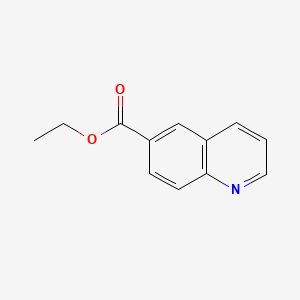
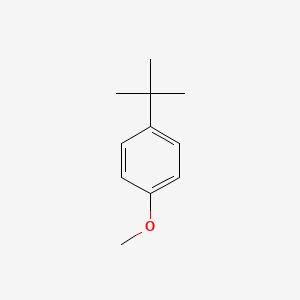
![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)
